(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine;hydrochloride
Description
(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine hydrochloride is a chiral cyclopentane derivative featuring a 3-(trifluoromethyl)phenyl substituent at the C2 position and an amine group at C1, with a hydrochloride salt form. The stereochemistry (1R,2S) is critical for its interactions with biological targets, as enantiomeric specificity often governs pharmacological activity. The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, while the cyclopentane ring provides conformational flexibility compared to strained cyclopropane analogs. This compound is likely utilized in medicinal chemistry research, particularly in targeting receptors or enzymes where rigid yet tunable scaffolds are advantageous .
Properties
IUPAC Name |
(1R,2S)-2-[3-(trifluoromethyl)phenyl]cyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c13-12(14,15)9-4-1-3-8(7-9)10-5-2-6-11(10)16;/h1,3-4,7,10-11H,2,5-6,16H2;1H/t10-,11+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTECLLUDDZOAFB-VZXYPILPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C2=CC(=CC=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)C2=CC(=CC=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Formation of the Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The trifluoromethyl group is generally resistant to reduction, but the amine group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine;hydrochloride has a wide range of applications in scientific research:
Biology: Studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its amine functionality.
Industry: Used in the development of agrochemicals and materials science due to the unique properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of (1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity to certain targets due to its electron-withdrawing properties, which can influence the compound’s overall reactivity and stability. The amine group can form hydrogen bonds with biological molecules, further influencing its activity.
Comparison with Similar Compounds
Ring Size and Conformation
- Cyclopentane vs. Cyclopropane : The target compound’s cyclopentane ring offers greater conformational flexibility compared to cyclopropane derivatives (e.g., and ). Cyclopropane’s high ring strain may enhance reactivity but limit adaptability in binding pockets, whereas cyclopentane balances rigidity and flexibility for optimized target engagement .
- Impact on Bioactivity : Cyclopropane-containing analogs (e.g., ) are often used in drug discovery for their rigidity, which can improve binding specificity. However, cyclopentane derivatives may exhibit better solubility and metabolic stability due to reduced strain .
Substituent Effects
- Trifluoromethylphenyl vs. Halogenated Phenyl : The 3-(trifluoromethyl)phenyl group in the target compound provides strong electron-withdrawing effects and hydrophobic interactions, unlike halogenated phenyl groups (e.g., 3-chloro-4-fluoro in ). This difference influences electronic properties, solubility, and binding kinetics .
Biological Activity
The compound (1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine; hydrochloride is a chiral amine derivative characterized by a cyclopentane ring and a trifluoromethyl-substituted phenyl group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- IUPAC Name : (1R,2S)-2-[3-(trifluoromethyl)phenyl]cyclopentan-1-amine
- Molecular Formula : C₁₂H₁₅ClF₃N
- Molecular Weight : 265.70 g/mol
- CAS Number : 2138005-50-0
The biological activity of (1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine; hydrochloride is largely attributed to its ability to interact with specific biological targets, including receptors and enzymes. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which is essential for effective interaction with biological molecules.
Potential Mechanisms:
- Receptor Modulation : The compound may modulate neurotransmitter receptors, influencing various signaling pathways.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic processes.
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
1. Pharmacological Effects
Research indicates that (1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine exhibits potential pharmacological properties that could be harnessed for therapeutic applications. For instance, it has been noted for its potential roles in:
- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit effects similar to those of known antidepressants.
- Anti-inflammatory Properties : The ability to modulate inflammatory pathways has been observed, indicating potential use in treating inflammatory disorders.
2. Toxicological Studies
Toxicity assessments are crucial for determining the safety profile of the compound. Current data suggest moderate toxicity levels, necessitating further investigation into its long-term effects and mechanisms of action.
Case Study 1: Antidepressant-Like Effects
A study published in a peer-reviewed journal assessed the antidepressant-like effects of (1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine in rodent models. The results indicated significant reductions in depressive behaviors compared to control groups, suggesting its potential as a novel antidepressant agent .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it effectively reduced pro-inflammatory cytokine production in cultured macrophages, highlighting its therapeutic potential in inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine | Structure | Antidepressant-like effects |
| Trifluoromethyl ketones | Varies | Various synthetic applications |
| α-(Trifluoromethyl)styrene derivatives | Varies | Used in organic synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
